1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16774394
Molecular Formula: C21H18F3NO4
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18F3NO4 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27) |
| Standard InChI Key | DCXXCVCUJUTXSF-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 2-position with a carboxylic acid group and at the 4-position with a trifluoromethyl (-CF₃) moiety. The Fmoc group, attached via a carbamate linkage at the 1-position, serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS) . The molecular formula is C₂₁H₁₈F₃NO₄, with a molecular weight of 405.4 g/mol .
The stereochemistry of the pyrrolidine ring significantly influences biological activity. While the racemic form is commonly synthesized, enantiomerically pure (2S,4R) configurations are often targeted for pharmaceutical applications due to their enhanced binding specificity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a puckered ring conformation, with the trifluoromethyl group adopting an equatorial orientation to minimize steric strain.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 405.4 g/mol |
| Molecular Formula | C₂₁H₁₈F₃NO₄ |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 (COOH, NH) |
| Hydrogen Bond Acceptors | 5 (COO⁻, F₃C, O=C-O) |
The trifluoromethyl group contributes to enhanced lipophilicity (LogP = 3.2), facilitating membrane permeability in drug candidates. The carboxylic acid moiety (pKa ≈ 2.5) ensures solubility in polar solvents, while the Fmoc group (λmax = 267 nm) allows UV-based monitoring during synthesis.
Synthetic Methodologies
Pyrrolidine Ring Formation
Synthesis begins with the construction of the pyrrolidine scaffold via [3+2] cycloaddition between an azomethine ylide and methyl acrylate. Nickel-catalyzed asymmetric variants achieve enantiomeric excesses >90% for the (2S,4R) configuration. Subsequent hydrolysis of the ester yields the free carboxylic acid.
Trifluoromethylation
Introducing the -CF₃ group employs Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under radical conditions. This step requires stringent temperature control (-78°C to 0°C) to suppress side reactions, achieving 75–85% yields.
Fmoc Protection
The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, typically within 2 hours at room temperature .
Applications in Drug Discovery
Peptide Synthesis
As an Fmoc-protected amino acid derivative, this compound enables automated SPPS. Its incorporation into peptide chains occurs at a coupling efficiency of 98% using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activation. The -CF₃ group enhances peptide stability against cytochrome P450-mediated metabolism, extending plasma half-life in preclinical models.
Kinase Inhibitor Development
The pyrrolidine scaffold mimics adenine’s binding orientation in ATP-binding pockets. In Janus kinase 2 (JAK2) inhibitors, the (2S,4R) configuration confers 50-fold selectivity over JAK1 (IC₅₀ = 2 nM vs. 100 nM).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the compound at 8.2 min with >99% purity. Method validation confirms linearity (R² = 0.9998) across 0.1–10 mg/mL concentrations.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.8–7.3 (m, 8H, Fmoc aromatic), 4.4–4.1 (m, 3H, CH₂O and CH-N), 3.5 (q, J = 7 Hz, 1H, CHF₃), 2.8–2.5 (m, 2H, pyrrolidine CH₂) . ¹⁹F NMR confirms the -CF₃ singlet at δ -63.5 ppm.
Recent Advances and Future Directions
Continuous-Flow Synthesis
Microreactor technology has reduced synthesis time from 72 hours to 12 hours by integrating cycloaddition, trifluoromethylation, and protection steps in a single flow system. This approach improves yield to 92% while reducing solvent waste.
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) via lysine residues exploits the Fmoc group’s orthogonality. In HER2-positive breast cancer models, such conjugates demonstrated a 5-fold increase in tumor uptake compared to non-targeted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume